molecular formula C9H11N5O2 B426225 N-(2-propyl-2H-tetraazol-5-yl)-2-furamide CAS No. 593241-52-2

N-(2-propyl-2H-tetraazol-5-yl)-2-furamide

Cat. No.: B426225
CAS No.: 593241-52-2
M. Wt: 221.22g/mol
InChI Key: DFAKOYAKHWMEQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

593241-52-2

Molecular Formula

C9H11N5O2

Molecular Weight

221.22g/mol

IUPAC Name

N-(2-propyltetrazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C9H11N5O2/c1-2-5-14-12-9(11-13-14)10-8(15)7-4-3-6-16-7/h3-4,6H,2,5H2,1H3,(H,10,12,15)

InChI Key

DFAKOYAKHWMEQD-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CO2

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propyl-2H-tetraazol-5-yl)-2-furamide can be achieved through various methods. One common approach involves the reaction of 2-furoic acid with 2-propyltetrazole in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under microwave-assisted conditions . This method allows for the efficient production of the compound with good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and effective coupling reagents can significantly enhance the efficiency of the production process .

Mechanism of Action

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.